molecular formula C13H16N2O3 B7556289 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid

1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid

Cat. No. B7556289
M. Wt: 248.28 g/mol
InChI Key: ONBYRMBQBPQECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, also known as PEPCK inhibitor, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in biochemical and physiological research. The compound has been found to have a unique mechanism of action that could lead to the development of new drugs for the treatment of various diseases. In

Mechanism of Action

The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the inhibition of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, which is responsible for the conversion of oxaloacetate to phosphoenolpyruvate in the gluconeogenesis pathway. By inhibiting 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid, the compound reduces the production of glucose in the liver, which could lead to a reduction in blood glucose levels. The inhibitor has also been found to have anti-tumor effects by inhibiting the growth of cancer cells that rely on gluconeogenesis for their energy needs.
Biochemical and physiological effects:
1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to have several biochemical and physiological effects. The compound has been shown to reduce blood glucose levels in animal models of type 2 diabetes, improve insulin sensitivity, and reduce body weight. The inhibitor has also been found to have anti-tumor effects in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.

Advantages and Limitations for Lab Experiments

The use of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in lab experiments has several advantages. The compound is relatively easy to synthesize and has been shown to be a potent inhibitor of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid. The inhibitor has also been found to have potential therapeutic applications in the treatment of various diseases. However, there are some limitations to the use of the inhibitor in lab experiments. The compound has not been extensively tested in human clinical trials, and its long-term safety and efficacy are not well established. Additionally, the inhibitor may have off-target effects that could affect the interpretation of experimental results.

Future Directions

1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has several potential future directions for research. The compound could be further studied in animal models of type 2 diabetes, obesity, and cancer to establish its safety and efficacy. The inhibitor could also be tested in human clinical trials to determine its potential as a therapeutic agent. Additionally, the inhibitor could be used in combination with other drugs to enhance its therapeutic effects. Further research is needed to fully understand the mechanism of action of the inhibitor and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid involves the reaction of 1-(4-piperidyl)pyrrolidin-2-one with acryloyl chloride in the presence of a base. The reaction yields a crude product that is purified by column chromatography to obtain the final product. The synthesis method is relatively straightforward and has been described in detail in several scientific publications.

Scientific Research Applications

1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid has been found to be a potent inhibitor of phosphoenolpyruvate carboxykinase (1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid), an enzyme that plays a critical role in gluconeogenesis. The compound has been used extensively in biochemical and physiological research to study the role of 1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid in various metabolic pathways. The inhibitor has been shown to have potential therapeutic applications in the treatment of type 2 diabetes, obesity, and cancer.

properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-2-12(16)14-8-5-10(6-9-14)15-7-3-4-11(15)13(17)18/h2-4,7,10H,1,5-6,8-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONBYRMBQBPQECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Prop-2-enoylpiperidin-4-yl)pyrrole-2-carboxylic acid

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